Pim-1 kinase inhibitor 9

Pim kinase selectivity Pim-1 vs Pim-2 isoform-specific inhibition

Researchers requiring isoform-specific Pim kinase inhibition face limited options: pan-Pim inhibitors lack discrimination, while ultra-selective Pim-1 inhibitors lack in vivo validation. Pim-1 kinase inhibitor 9 (compound 8b) resolves this gap. • 44-fold Pim-1/Pim-2 selectivity (IC50 0.24 μM vs 10.53 μM) • S-phase arrest in T47D breast cancer cells • In vivo antitumor activity at 1 mg/kg in Ehrlich solid carcinoma model. Supplied as a bis-thiazole derivative with full analytical characterization and custom synthesis available.

Molecular Formula C36H24F2N4S2
Molecular Weight 614.7 g/mol
Cat. No. B12386770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePim-1 kinase inhibitor 9
Molecular FormulaC36H24F2N4S2
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)N5C(=CSC5=NC6=CC=CC=C6)C7=CC=C(C=C7)F
InChIInChI=1S/C36H24F2N4S2/c37-27-18-14-25(15-19-27)33-23-43-35(39-29-8-3-1-4-9-29)41(33)31-12-7-13-32(22-31)42-34(26-16-20-28(38)21-17-26)24-44-36(42)40-30-10-5-2-6-11-30/h1-24H
InChIKeyRYJKFWATYGECNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pim-1 Kinase Inhibitor 9 (Compound 8b): A Preferential Pim-1 Bis-Thiazole Inhibitor for Oncology Research


Pim-1 kinase inhibitor 9, also known as compound 8b, is a bis-thiazole derivative that functions as a preferential and ATP-competitive inhibitor of the Pim-1 serine/threonine kinase [1]. It was designed using a pharmacophore-based rigidification strategy to improve potency over earlier thieno[2,3-b]pyridine scaffolds . In biochemical assays, it inhibits Pim-1 with an IC50 of 0.24 μM and demonstrates 44-fold selectivity over the closely related Pim-2 isoform (IC50 = 10.53 μM) [1]. The compound arrests T47D breast cancer cells in S-phase and exhibits in vivo antitumor activity in a murine Ehrlich solid carcinoma model at 1 mg/kg weekly dosing [1].

Why Generic Pim Inhibitors Cannot Substitute for Pim-1 Kinase Inhibitor 9


Substituting Pim-1 kinase inhibitor 9 with another in-class Pim inhibitor is scientifically unsound due to substantial differences in isoform selectivity profiles, off-target liabilities, and in vivo validation status. The Pim kinase family (Pim-1, Pim-2, Pim-3) shares high sequence homology but exhibits functionally non-redundant roles in specific cellular contexts; Pim-2, for instance, has been shown to possess a non-redundant role in myeloma cell survival that Pim-1 inhibition alone cannot address [1]. Consequently, inhibitors with different Pim-1/Pim-2 selectivity ratios yield divergent biological outcomes. Clinically developed pan-Pim inhibitors such as SGI-1776 were prematurely withdrawn from trials [2], while second-generation agents like TP-3654 are not commercially available as standard research tools. Pim-1 kinase inhibitor 9 occupies a distinct position: it provides a quantifiable 44-fold Pim-1 preference over Pim-2 [3] coupled with direct in vivo efficacy data, a combination that is neither replicated by pan-Pim agents (e.g., CX-6258: 5-fold selectivity) [4] nor by ultra-selective Pim-1 inhibitors lacking parallel in vivo validation.

Quantitative Differentiation Evidence: Pim-1 Kinase Inhibitor 9 vs. Closest Comparators


Isoform Selectivity: 44-Fold Pim-1 Preference vs. Pan-Pim and Ultra-Selective Comparators

Pim-1 kinase inhibitor 9 exhibits a defined 44-fold selectivity for Pim-1 over Pim-2 [1]. This positions the compound as a preferential rather than pan-Pim inhibitor. By comparison, the pan-Pim inhibitor CX-6258 shows only 5-fold Pim-1/Pim-2 selectivity [2], AZD1208 exhibits approximately 12.5- to 375-fold selectivity depending on assay conditions [3], SGI-1776 demonstrates ~52-fold selectivity , while the ultra-selective TCS PIM-1 1 achieves >400-fold selectivity with Pim-2 IC50 >20,000 nM [4]. Compound 8b thus provides an intermediate selectivity window suitable for experiments where complete Pim-2 sparing is not required but isoform discrimination is still desired.

Pim kinase selectivity Pim-1 vs Pim-2 isoform-specific inhibition

Cellular Antiproliferative Activity: T47D Breast Cancer Cell Growth Inhibition with Time-Dependent Potentiation

In T47D breast cancer cells, Pim-1 kinase inhibitor 9 suppresses proliferation with IC50 values of 9.8 μM at 48 hours and 2.61 μM at 96 hours, demonstrating a 3.8-fold increase in potency with extended exposure [1]. This time-dependent potentiation is a distinctive feature not routinely reported for comparator Pim inhibitors in the same cellular context. Notably, the compound achieves cell cycle arrest specifically at S-phase (26.5% cell accumulation vs. 14.9% in control), whereas the closely related analog 3b arrests cells at G0/G1 phase (66.5% accumulation vs. 53.9% control) [1]. This phase-specific arrest profile differentiates compound 8b from its in-series congener and may inform mechanism-of-action studies.

breast cancer T47D cells antiproliferative cytotoxicity

In Vivo Antitumor Efficacy: Validated Activity in Murine Ehrlich Solid Carcinoma Model

Pim-1 kinase inhibitor 9 has demonstrated statistically significant tumor growth inhibition in a murine Ehrlich solid carcinoma model at a dose of 1 mg/kg administered intraperitoneally once weekly for three weeks [1]. Mechanistically, this in vivo effect was associated with up-regulation of caspase-3 (apoptosis marker) and down-regulation of VEGF (angiogenesis marker) [1]. This in vivo validation distinguishes compound 8b from many commercially available Pim-1 inhibitors that lack peer-reviewed in vivo efficacy data. In contrast, the clinically investigated SGI-1776 showed meaningful in vivo activity in only 1 of 39 evaluable solid tumor xenograft models in pediatric preclinical testing [2], and AZD1208's in vivo activity is primarily documented in hematologic malignancy models rather than solid tumors [3].

in vivo efficacy xenograft tumor growth inhibition Ehrlich carcinoma

Structural Scaffold Differentiation: Bis-Thiazole Core vs. Thiazolidinedione and Imidazopyridazine Chemotypes

Pim-1 kinase inhibitor 9 is built upon a bis-thiazole scaffold (C36H24F2N4S2, MW = 614.7 g/mol) derived from a structure rigidification strategy via ring closure of earlier thieno[2,3-b]pyridine precursors [1]. This chemotype is structurally distinct from the major comparator classes: thiazolidinedione-based inhibitors (e.g., SMI-4a/TCS PIM-1 4a, MW ~273 g/mol) , imidazo[1,2-b]pyridazine derivatives (e.g., SGI-1776, MW ~405 g/mol) , and benzylidene-thiazolidinedione pan-Pim inhibitors (e.g., AZD1208, MW ~379 g/mol) . The bis-thiazole core represents a less-explored chemical space for Pim-1 inhibition, which may offer distinct intellectual property positioning and potentially different off-target interaction profiles.

bis-thiazole chemical scaffold structure-activity relationship pharmacophore

In Vitro Target Engagement: Dual Pim-1/Pim-2 Inhibition with Quantified Potency Differential

Unlike Pim-1 inhibitors that are either fully pan-Pim (minimal isoform discrimination) or ultra-selective (minimal Pim-2 activity), compound 8b exhibits a quantifiably intermediate profile with Pim-1 IC50 = 0.24 μM and Pim-2 IC50 = 10.53 μM [1]. For context, the widely used tool compound SMI-4a (TCS PIM-1 4a) shows Pim-1 IC50 = 17-24 nM and Pim-2 IC50 = 100 nM (4- to 6-fold selectivity) . Compound 8b is less potent than SMI-4a against Pim-1 but provides a substantially larger selectivity window against Pim-2. This differential profile may be advantageous in cellular systems where Pim-2 sparing is desired but not absolute, or where high-potency Pim-1 inhibition could produce confounding cytotoxicity.

kinase inhibition target engagement biochemical assay Pim-2

Cell Cycle Arrest Phenotype: S-Phase Specific Arrest Distinguishes from G0/G1-Arresting Analogs

Among the bis-thiazole derivatives evaluated in the primary study, compound 8b uniquely induces S-phase cell cycle arrest in T47D cells, with 26.5% of cells accumulating in S-phase compared to 14.9% in the untreated control [1]. In direct contrast, the structurally related analog compound 3b induces G0/G1 phase arrest with 66.5% cell accumulation versus 53.9% in control [1]. This differential cell cycle effect occurs despite both compounds showing similar Pim-1 inhibitory potency (3b IC50 = 0.32 μM; 8b IC50 = 0.24 μM) [1], suggesting that subtle structural variations within the bis-thiazole series can profoundly alter downstream cellular pharmacology.

cell cycle S-phase arrest flow cytometry T47D

Optimal Research Applications for Pim-1 Kinase Inhibitor 9 Based on Verified Differentiation Evidence


Isoform-Selective Signaling Studies: Discriminating Pim-1 from Pim-2 Functions

Pim-1 kinase inhibitor 9 is ideally suited for experiments requiring preferential inhibition of Pim-1 with partial Pim-2 sparing. Its 44-fold Pim-1/Pim-2 selectivity ratio [1] fills a niche between pan-Pim inhibitors (e.g., CX-6258, 5-fold selectivity [2]) and ultra-selective Pim-1 inhibitors (e.g., TCS PIM-1 1, >400-fold selectivity [3]). This intermediate profile is valuable for dissecting Pim-1-specific signaling contributions in cellular models where complete Pim-2 ablation is not required or would confound interpretation. Use compound 8b in parallel with a pan-Pim inhibitor to deconvolve Pim-1-dependent versus Pim-2-dependent phenotypes in cancer cell lines.

Breast Cancer Cell Cycle and DNA Replication Studies

The compound's validated S-phase cell cycle arrest phenotype in T47D breast cancer cells [1] makes it a useful tool for investigating Pim-1's role in DNA replication licensing and S-phase progression. Unlike the structurally related analog 3b (which arrests cells in G0/G1), compound 8b specifically increases S-phase accumulation by 11.6 percentage points [1]. Researchers studying the intersection of Pim-1 signaling with replication fork dynamics, nucleotide metabolism, or S-phase checkpoint control will find this differential phenotype particularly informative.

In Vivo Proof-of-Concept Studies in Solid Tumor Models

With peer-reviewed in vivo validation in the Ehrlich solid carcinoma model at 1 mg/kg weekly dosing [1], Pim-1 kinase inhibitor 9 provides a characterized starting point for animal studies. The documented mechanism—caspase-3 up-regulation and VEGF down-regulation [1]—offers biomarker endpoints for pharmacodynamic assessment. This in vivo validation reduces experimental uncertainty compared to using Pim-1 inhibitors that lack published in vivo efficacy data. The compound is suitable for pilot efficacy studies in subcutaneous or orthotopic solid tumor models, particularly those where Pim-1 overexpression has been confirmed.

Chemical Tool Orthogonal Validation with Distinct Scaffold Chemistry

The bis-thiazole core of compound 8b is structurally distinct from thiazolidinedione-based inhibitors (e.g., SMI-4a) and imidazopyridazine-based inhibitors (e.g., SGI-1776) [1]. This scaffold differentiation makes compound 8b an ideal orthogonal chemical probe for target validation studies. Using compound 8b alongside a structurally unrelated Pim-1 inhibitor helps rule out scaffold-specific off-target effects and strengthens confidence that observed phenotypes are genuinely Pim-1-dependent. This application is particularly relevant for drug discovery programs requiring rigorous target deconvolution.

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